H-Aeea-aeea-aeea
Overview
Description
H-Aeea-aeea-aeea is a compound used in various scientific and industrial applications. It is a derivative of aminoethylethanolamine, which is known for its versatility in chemical reactions and its role in the synthesis of more complex molecules. This compound is particularly significant in the field of peptide synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Aeea-aeea-aeea typically involves the condensation of Boc-protected aminoethylethanolamine with another molecule of aminoethylethanolamine. The reaction is carried out under basic conditions, often using sodium hydroxide or a mixture of sodium hydroxide and sodium carbonate as the base . The intermediate formed is then subjected to acid hydrolysis to remove the Boc-protecting group, followed by further reactions to achieve the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenative amination of monoethylene glycol, which is then purified and reacted with aminoethylethanolamine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
H-Aeea-aeea-aeea undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
H-Aeea-aeea-aeea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the modification of peptides to enhance their stability and bioavailability.
Industry: Used in the production of surfactants, chelating agents, and fuel additives.
Mechanism of Action
The mechanism of action of H-Aeea-aeea-aeea involves its ability to form stable linkages with other molecules. In the context of drug development, it acts as a linker that connects therapeutic agents to targeting molecules, such as antibodies. This allows for targeted delivery of drugs to specific cells or tissues, enhancing the efficacy and reducing the side effects of the treatment .
Comparison with Similar Compounds
Similar Compounds
H-Aeea: A simpler derivative used in similar applications but with less stability.
Aeea-aeea: Another derivative with similar properties but different reactivity.
Aeea-aeea-aeea: A more complex derivative used in advanced drug development.
Uniqueness
H-Aeea-aeea-aeea is unique due to its ability to form stable linkages and its versatility in various chemical reactions. It offers a balance between stability and reactivity, making it suitable for a wide range of applications in scientific research and industrial production .
Properties
IUPAC Name |
2-[2-[2-[[2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O10/c19-1-4-26-7-10-29-13-16(22)20-2-5-27-8-11-30-14-17(23)21-3-6-28-9-12-31-15-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHTLVGQUKJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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